molecular formula C7H15NO B1587884 (1S,2S)-2-Methylamino-cyclohexanol CAS No. 21651-84-3

(1S,2S)-2-Methylamino-cyclohexanol

Cat. No. B1587884
CAS RN: 21651-84-3
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-BQBZGAKWSA-N
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Description

“(1S,2S)-2-Methylamino-cyclohexanol” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that it shares some structural similarities with compounds like pseudoephedrine1, which is a psychoactive drug with stimulant properties and belongs to the phenethylamine and amphetamine chemical classes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(1S,2S)-2-Methylamino-cyclohexanol”. However, a related compound, AR-15512, has been synthesized and it was found that epimerization processes at the C-1 can occur at specific stages of the synthesis2.



Molecular Structure Analysis

The molecular structure of “(1S,2S)-2-Methylamino-cyclohexanol” would be determined by the arrangement of its atoms and the chemical bonds between them. Unfortunately, specific details about its molecular structure are not readily available.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “(1S,2S)-2-Methylamino-cyclohexanol”. However, it’s worth noting that the reactions of organic compounds often involve changes in the arrangement of atoms and the breaking and forming of chemical bonds.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the types of chemical bonds it contains. Unfortunately, specific information about the physical and chemical properties of “(1S,2S)-2-Methylamino-cyclohexanol” is not readily available.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific information about the safety and hazards of “(1S,2S)-2-Methylamino-cyclohexanol” is not readily available.


Future Directions

The future directions for research on “(1S,2S)-2-Methylamino-cyclohexanol” would likely depend on the results of initial studies on its properties and potential uses. Unfortunately, specific information about future directions for this compound is not readily available.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and experimentation would be needed.


properties

IUPAC Name

(1S,2S)-2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424703
Record name (1S,2S)-2-Methylamino-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Methylamino-cyclohexanol

CAS RN

21651-84-3
Record name (1S,2S)-2-(Methylamino)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21651-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Methylamino-cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-hydroxy-cyclohexyl)-carbamic acid ethyl ester (2.06 g, 11.0 mmol, 1.0 eq.) in THF (80 mL) was added LiAlH4 (1.09 g, 28.7 mmol, 2.6 eq.) and the resulting mixture was heated at 65° C. for 2 h. The reaction mixture was cooled to 0° C., quenched with water, and the separated aqueous phase was extracted with 3×EtOAc. The combined organic phase was dried over MgSO4, filtered and concentrated to give 2-methylamino-cyclohexanol (1.19 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclohexene oxide (147 g, 1.5 mol) was dissolved in a ethanolic 8 M methylamine solution (750 ml) and stirred at 40° C. for 16 h. The reaction mixture was concentrated in vacuo to give racemic 2-methylaminocyclohexanol as a slightly brown oil (195 g, 100%). According to GC-analysis this product was 99+% pure and used without further purification.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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